4-{[(E)-Phenyldiazenyl](2-phenylhydrazinylidene)methyl}benzoic acid
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Overview
Description
4-{(E)-Phenyldiazenylmethyl}benzoic acid is a complex organic compound with the molecular formula C20H16N4O2. This compound is known for its unique structure, which includes a phenyldiazenyl group and a phenylhydrazinylidene group attached to a benzoic acid moiety . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-Phenyldiazenylmethyl}benzoic acid typically involves the reaction of 4-formylbenzoic acid with phenylhydrazine and phenyldiazonium salts. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazone and diazenyl linkages . The general reaction scheme is as follows:
Formation of Hydrazone: 4-formylbenzoic acid reacts with phenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.
Diazenylation: The hydrazone intermediate is then reacted with a phenyldiazonium salt to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-Phenyldiazenylmethyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-{(E)-Phenyldiazenylmethyl}benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-{(E)-Phenyldiazenylmethyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The diazenyl and hydrazinylidene groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-[(2-phenylhydrazinylidene)methyl]-: Similar structure but with a nitrile group instead of a carboxylic acid group.
4-[(E)-(2-Phenylhydrazinylidene)methyl]benzoic acid: A closely related compound with slight structural variations.
Uniqueness
4-{(E)-Phenyldiazenylmethyl}benzoic acid is unique due to its combination of diazenyl and hydrazinylidene groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
144344-59-2 |
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Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(N'-anilino-N-phenyliminocarbamimidoyl)benzoic acid |
InChI |
InChI=1S/C20H16N4O2/c25-20(26)16-13-11-15(12-14-16)19(23-21-17-7-3-1-4-8-17)24-22-18-9-5-2-6-10-18/h1-14,21H,(H,25,26) |
InChI Key |
ZXWJGTUVSGUXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)C(=O)O)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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